molecular formula C10H9BrN2O2 B1420749 Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 577711-94-5

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1420749
CAS No.: 577711-94-5
M. Wt: 269.09 g/mol
InChI Key: SIACTKRUXDDOQI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H9BrN2O2 and a molecular weight of 269.1 g/mol . This compound is characterized by its pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 6-position and an ethyl ester group at the 2-position of the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-nitropyridine and ethyl acetoacetate.

    Cyclization Reaction: The key step involves a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. This is achieved by reacting 2-bromo-3-nitropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Reduction and Esterification: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid. The resulting amino compound is then esterified with ethyl chloroformate to yield the final product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its ability to target specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets . For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in the development and progression of various cancers. By binding to the active site of FGFR, the compound prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as :

    Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and the pyridine ring fusion, which can lead to different chemical and biological properties.

    Indole Derivatives: Indole derivatives share a similar bicyclic structure and are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Pyrrolopyrazine Derivatives: These compounds also feature a fused bicyclic system and are studied for their potential as therapeutic agents in various diseases.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACTKRUXDDOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676690
Record name Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577711-94-5
Record name Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 18.4 g (0.05 mol) 6-bromo-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in 165 ml dichloromethane was cooled to 0 deg C. and then 38.0 ml trifluoroacetic acid was added within 5 min. The cooling bath was removed and after 2 h at room temperature the reaction mixture was poured into 500 ml saturated aqueous sodium bicarbonate solution. The organic layer was extracted three times with 150 ml dichloromethane. The combined organic phases were washed with 200 ml brine, dried over magnesium sulfate and filtered. The solvent was evaporated and the residue was dried under high vacuum to afford 12.0 g (95.5%) of the desired product as a colorless solid.
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Yield
95.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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